Cas no 2377609-87-3 (4-Bis(N-Boc)amino-3-fluorophenylboronic acid)

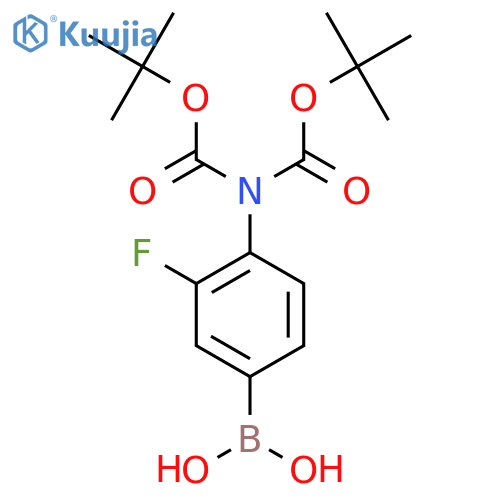

2377609-87-3 structure

商品名:4-Bis(N-Boc)amino-3-fluorophenylboronic acid

4-Bis(N-Boc)amino-3-fluorophenylboronic acid 化学的及び物理的性質

名前と識別子

-

- [4-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-fluorophenyl]boronic acid

- 2377609-87-3

- 4-Bis(N-Boc)amino-3-fluorophenylboronic acid

- CS-0178992

- BS-33722

-

- インチ: 1S/C16H23BFNO6/c1-15(2,3)24-13(20)19(14(21)25-16(4,5)6)12-8-7-10(17(22)23)9-11(12)18/h7-9,22-23H,1-6H3

- InChIKey: PDOXRNGFOOHMLN-UHFFFAOYSA-N

- ほほえんだ: FC1C=C(B(O)O)C=CC=1N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 355.1602458g/mol

- どういたいしつりょう: 355.1602458g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 25

- 回転可能化学結合数: 6

- 複雑さ: 460

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 96.3Ų

4-Bis(N-Boc)amino-3-fluorophenylboronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AJ16311-5g |

4-Bis(N-Boc)amino-3-fluorophenylboronic acid |

2377609-87-3 | 95% | 5g |

$1403.00 | 2024-04-20 | |

| A2B Chem LLC | AJ16311-1g |

4-Bis(N-Boc)amino-3-fluorophenylboronic acid |

2377609-87-3 | 95% | 1g |

$358.00 | 2024-04-20 |

4-Bis(N-Boc)amino-3-fluorophenylboronic acid 関連文献

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

-

4. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

-

Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909

2377609-87-3 (4-Bis(N-Boc)amino-3-fluorophenylboronic acid) 関連製品

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬